molecular formula C14H21N3O2 B6147692 tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-10-1

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

Cat. No.: B6147692
CAS No.: 889948-10-1
M. Wt: 263.3
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Description

tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C14H21N3O2 It is characterized by the presence of an azetidine ring, a tert-butyl carbamate group, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced via nucleophilic substitution reactions, often using aniline derivatives.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules for various biological studies.

    Drug Development: It is explored for its potential as a pharmacophore in drug design.

Medicine:

    Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

Industry:

    Material Science: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate
  • tert-Butyl N-[1-(4-aminophenyl)oxetan-3-yl]carbamate

Uniqueness:

  • Structural Features: The presence of the azetidine ring distinguishes it from other similar compounds, providing unique steric and electronic properties.
  • Reactivity: The compound’s reactivity profile is influenced by the combination of the azetidine ring and the aminophenyl group, making it suitable for specific chemical transformations.

Biological Activity

Tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate (CAS Number: 889948-10-1) is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is linked to an azetidine ring and an aniline derivative. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
CAS Number889948-10-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring provides structural rigidity, enhancing binding affinity to target proteins. The carbamate group can form hydrogen bonds, which may stabilize interactions with active sites on enzymes or receptors.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing carbamate groups have shown potent inhibition against bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A (similar structure)0.008Streptococcus pneumoniae
Compound B0.03Staphylococcus aureus
This compoundTBDTBD

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study demonstrated that azetidine derivatives inhibited the ATPase activity of E. coli DNA gyrase, with IC50 values ranging from 0.0033 to 0.046 μg/mL . These results suggest that this compound could be a candidate for further development as an antibacterial agent.
  • Toxicity Assessment :
    In vitro assays on human liver cell lines (HepG2) indicated that related compounds showed low toxicity, making them suitable for further pharmacological development .
  • Structure-Activity Relationship (SAR) :
    The presence of specific substituents on the phenyl ring significantly impacted the antibacterial potency of the compounds. Larger lipophilic groups at the para position were found to enhance activity .

Properties

CAS No.

889948-10-1

Molecular Formula

C14H21N3O2

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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